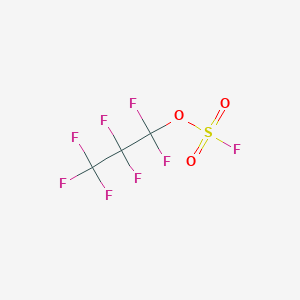
Tetradeca-1,3,5,7,9,11,13-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of the annulene family and is characterized by its conjugated ring structure containing alternating double bonds. It forms dark-red needle-like crystals and has played a significant role in the development of criteria for aromaticity, a stabilizing property in physical organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-1,3,5,7,9,11,13-heptaene typically involves the cyclization of linear polyenes under specific conditions. One common method is the dehydrohalogenation of a suitable precursor, such as a halogenated tetradecane, using a strong base like potassium tert-butoxide in a polar aprotic solvent .
Industrial Production Methods: The scalability of these methods for industrial purposes would require optimization of reaction conditions and purification processes .
化学反应分析
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptaene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as bromination or nitration, can occur at the double bonds of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
科学研究应用
Tetradeca-1,3,5,7,9,11,13-heptaene has several applications in scientific research:
作用机制
The mechanism by which tetradeca-1,3,5,7,9,11,13-heptaene exerts its effects is primarily related to its conjugated ring structure. The compound can participate in electron delocalization, leading to unique chemical reactivity and stability. Its molecular targets and pathways involve interactions with electrophiles and nucleophiles, facilitating various chemical transformations .
相似化合物的比较
Cyclododecahexaene (C12H12): Another annulene with a smaller ring size and fewer double bonds.
Cyclooctadecanonaene (C18H18): A larger annulene with more double bonds and a different stability profile.
Cyclohexadecaheptaene (C16H16): Similar in structure but with a different ring size and conjugation pattern.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptaene is unique due to its specific ring size and conjugation, which provide distinct aromaticity and stability characteristics. Unlike smaller annulenes, it exhibits limited aromaticity due to the inability to adopt a completely planar conformation .
属性
CAS 编号 |
2423-93-0 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC 名称 |
tetradeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C14H16/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H,1-2H2 |
InChI 键 |
BXXAZCMIYPYZKT-UHFFFAOYSA-N |
规范 SMILES |
C=CC=CC=CC=CC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


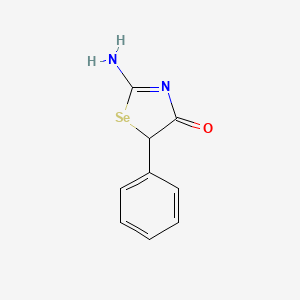
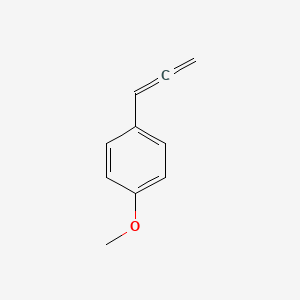
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
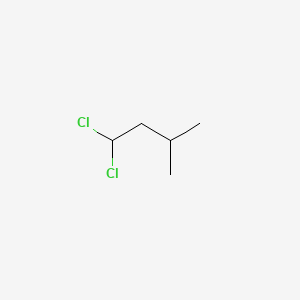
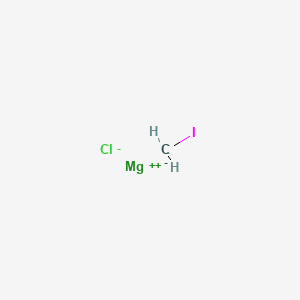
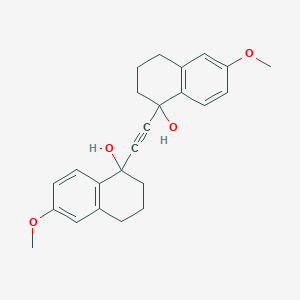
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
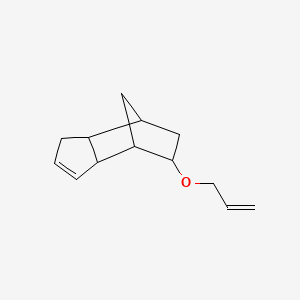
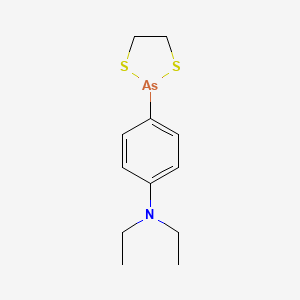
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
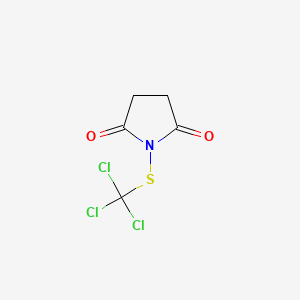

![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
